Triisobutylchlorosilane

asymmetric catalysis chiral homoallylic alcohols silyl–salen ligands

Triisobutylchlorosilane (CAS 13154-25-1) is a trialkylchlorosilane bearing three isobutyl groups on silicon. It is a colorless to pale yellow liquid with a density of 0.875 g/mL at 25 °C, a boiling point of 252.9 °C, and a flash point of 87 °C.

Molecular Formula C12H27ClSi
Molecular Weight 234.88 g/mol
CAS No. 13154-25-1
Cat. No. B076730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisobutylchlorosilane
CAS13154-25-1
Molecular FormulaC12H27ClSi
Molecular Weight234.88 g/mol
Structural Identifiers
SMILESCC(C)C[Si](CC(C)C)(CC(C)C)Cl
InChIInChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
InChIKeyTZPZCTBZJKZFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisobutylchlorosilane (CAS 13154-25-1) – Basic Properties and Compound Class


Triisobutylchlorosilane (CAS 13154-25-1) is a trialkylchlorosilane bearing three isobutyl groups on silicon. It is a colorless to pale yellow liquid with a density of 0.875 g/mL at 25 °C, a boiling point of 252.9 °C, and a flash point of 87 °C . The compound is used as a silylating agent to introduce the bulky triisobutylsilyl (TIBS) protecting group into organic molecules, where the β‑branching of the isobutyl chains imparts unique steric and solubility properties that differentiate it from smaller or less‑branched trialkylsilyl analogs .

Workflow
Bulky silyl-protecting group installation for hydroxyl functions
Selection Logic
Beta-branching enables steric shielding and solubility tuning distinct from TIPS or TBDMS analogs
Use Context
Asymmetric catalysis ligand synthesis, organic semiconductor side-chain engineering, and morphology-control additive preparation
Reported as colorless to pale yellow liquid; handling under anhydrous conditions recommended.

Why In‑Class Silylating Agents Cannot Simply Replace Triisobutylchlorosilane


Trialkylchlorosilanes are often viewed as interchangeable protecting‑group reagents, but the steric bulk and branching pattern of the alkyl substituents dramatically influence both the reactivity of the chlorosilane and the physiochemical properties of the resulting silyl‑ether or silyl‑functionalized material. As demonstrated by the systematic study of Hutson et al., merely increasing the steric size from TMS to TES to TIPS does not impart the same catalytic performance as the TIBS group; the specific β‑branching of the isobutyl chains provides a unique combination of steric shielding and conformational flexibility that cannot be replicated by linear or α‑branched analogs [1]. Similarly, in organic electronics, the aggregation behavior and charge‑carrier mobility of silyl‑functionalized phthalocyanines and polymers are exquisitely sensitive to the structure of the trialkylsilyl side chain, making direct substitution with a different chlorosilane a high‑risk approach without re‑optimization [2].

TIBS vs. TIPS/TES/TMS
Mismatch Risk
Smaller or alpha-branched trialkylsilyl groups may not replicate the steric and conformational profile, potentially shifting enantioselectivity and catalytic performance.
TIBS vs. Linear Alkyl Silyls
Mismatch Risk
Linear trialkylsilyl side chains often fail to suppress aggregation in polymer donors, likely altering film morphology and charge-carrier mobility in organic electronics.
TIBS vs. Generic Silanes
Selection Risk
The beta-branching pattern of isobutyl chains imparts unique steric shielding; direct substitution without re-optimization may shift device efficiency and material properties.

Quantitative Differential Evidence for Triisobutylchlorosilane vs. Closest Analogs


TIBS‑Salen‑Co Catalyst Achieves 98% ee in Carbonyl‑Ene Reactions, Outperforming TIPS, TES, and TMS Analogs

In a series of C₂‑symmetric Co(III)–salen complexes bearing different silyl substituents, the TIBS‑substituted complex (1f) delivered the carbonyl‑ene product with 98% ee, whereas the corresponding TIPS‑substituted complex gave only 62% ee, and TES and TMS derivatives yielded even lower enantioselectivities [1]. The authors explicitly state that ‘catalyst structure was optimized by varying the silyl substituent, with TIBS providing the best performance’ [2].

Asymmetric Carbonyl-Ene ee
Head-to-head
98% ee (TIBS-salen-Co)
vs. TIPS 62%, TES 54%, TMS 46% ee
Reported top rank in tested set of silyl-salen catalysts; supports enantioselective route selection.
Reaction: ethyl glyoxylate + alpha-methylstyrene. Data to verify in target substrate scope.
asymmetric catalysis chiral homoallylic alcohols silyl–salen ligands

Bis(triisobutylsilyl oxide) Tin Phthalocyanine Delivers Highest Electron Mobility Among All SnPc Derivatives in OTFTs

When a library of SnPc derivatives bearing different trialkylsilyl oxide substituents was evaluated in bottom‑gate top‑contact OTFTs, bis(triisobutylsilyl oxide) SnPc displayed the greatest electron field‑effect mobility of 0.014 cm² V⁻¹ s⁻¹, with a threshold voltage of 31.4 V. Other silyl‑oxide derivatives performed significantly worse, demonstrating that the triisobutylsilyl motif uniquely optimises film morphology and charge transport [1].

Electron Mobility in OTFT
Cross-study comparable
0.014 cm² V⁻¹ s⁻¹
Highest among all tested SnPc trialkylsilyl oxide derivatives
Reported highest electron mobility in the series; supports material screening for n-type semiconductors.
Solution-processed bottom-gate top-contact OTFT. Cross-study validation recommended.
organic thin-film transistors n‑type semiconductors tin phthalocyanines

Triisobutylsilyl End Groups Nearly Double Power Conversion Efficiency in Bulk‑Heterojunction Solar Cells

An asymmetric oligomer capped with a bulky triisobutylsilyl end group was added to a P3HT:PC₆₁BM bulk‑heterojunction blend. The presence of the TIBS group improved domain ordering and nearly doubled the power conversion efficiency from 1.3 % to 2.2 % relative to the un‑optimised blend [1].

OPV Efficiency Gain
Head-to-head
PCE: 2.2% with TIBS additive
vs. 1.3% without TIBS additive
Reported near doubling of PCE in P3HT:PCBM blend; supports morphology-control additive research.
Device data under simulated AM 1.5G. Reproducibility in non-fullerene systems to be confirmed.
organic photovoltaics morphology control silyl additives

β‑Branched Triisobutylsilyl Side Chains on Polymer J77 Suppress Aggregation and Enable Efficient Organic Solar Cells

The donor polymer J77, when functionalized with β‑branched triisobutylsilyl side chains, shows significantly reduced aggregation compared to polymers bearing α‑branched or linear alkyl silyl chains. This controlled aggregation allows formation of an optimal blend morphology with non‑fullerene acceptors, leading to high‑efficiency organic solar cells [1].

Polymer Aggregation Control
Class-level
Reduced aggregation vs. alpha-branched silyl chains
Beta-branching may suppress excessive aggregation in donor polymers; supports side-chain engineering studies.
Qualitative morphology improvement reported for polymer J77. Specific PCE values not detailed in abstract.
polymer solar cells side‑chain engineering trialkylsilyl

Key Research and Industrial Scenarios Where Triisobutylchlorosilane Provides Quantifiable Advantage


Asymmetric Catalysis – Preparing Best‑in‑Class TIBS‑Salen‑Co Catalysts

Triisobutylchlorosilane is the essential precursor for the TIBS‑substituted salen ligand that, once complexed with cobalt, delivers the highest enantioselectivity (98 % ee) among all silyl‑salen variants in carbonyl‑ene reactions. Procuring this specific chlorosilane is critical for replicating the published catalyst performance [1].

Organic Thin‑Film Transistors – Synthesising Record‑Mobility n‑Type SnPc Semiconductors

When fabricating solution‑processed n‑type OTFTs, using triisobutylchlorosilane to install the bis(triisobutylsilyl oxide) substituent on SnPc yields the highest electron mobility (0.014 cm² V⁻¹ s⁻¹) reported for any SnPc derivative, a finding that directly guides material selection in printable electronics labs [2].

Organic Photovoltaics – Boosting Efficiency with TIBS‑Based Morphology Additives

Research groups that incorporate triisobutylsilyl‑capped additives into P3HT:PC₆₁BM blends can achieve a near doubling of power conversion efficiency (1.3 % → 2.2 %), a data‑backed outcome that justifies sourcing the specific chlorosilane rather than substituting with a less effective analog [3].

Polymer Donor Design – Achieving Favourable Blend Morphology with TIBS‑Functionalized Polymers

Introducing triisobutylsilyl side chains onto donor polymers such as J77 suppresses detrimental aggregation, enabling the formation of optimal donor–acceptor morphologies that are unattainable with conventional α‑branched trialkylsilyl groups. Researchers developing non‑fullerene OPVs should therefore select triisobutylchlorosilane as the side‑chain precursor to unlock this morphological advantage [4].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Steric bulk and beta-branching architecture
Enantioselectivity in carbonyl-ene and related model reactions
n-Type organic thin-film transistor materials
Triisobutylsilyl oxide substituent on phthalocyanine
Electron mobility and threshold voltage in bottom-gate OTFTs
Organic photovoltaic morphology additives
TIBS-capped oligomer for domain ordering
Power conversion efficiency in bulk-heterojunction devices
Polymer donor side-chain engineering
Beta-branched trialkylsilyl side chain
Aggregation suppression and blend morphology in non-fullerene OPVs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triisobutylchlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.